molecular formula C21H23NO3 B1325477 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898776-14-2

3-Carboethoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1325477
CAS No.: 898776-14-2
M. Wt: 337.4 g/mol
InChI Key: GTZCVKOKAXVOCD-UHFFFAOYSA-N
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Description

3-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is also known by its IUPAC name, ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate . This compound is characterized by its unique structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and an ethyl ester group.

Preparation Methods

The synthesis of 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

Chemical Reactions Analysis

3-Carboethoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzophenone core or the pyrrolidinomethyl group are replaced with other groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Carboethoxy-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding.

    Medicine: In medicinal chemistry, 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone is investigated for its potential therapeutic properties.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Carboethoxy-4’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

    Benzophenone Derivatives: Compounds like 4’-methylbenzophenone and 4’-chlorobenzophenone share a similar benzophenone core but differ in their substituents.

    Pyrrolidine Derivatives: Compounds like 1-(4-methylbenzoyl)pyrrolidine and 1-(4-chlorobenzoyl)pyrrolidine have a similar pyrrolidine group but differ in their benzoyl substituents.

Properties

IUPAC Name

ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCVKOKAXVOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642738
Record name Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-14-2
Record name Ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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